![molecular formula C64H72N4O20Rh2 B1149724 双铑四[N-邻苯二甲酰基-(S)-叔亮氨酸酯]双(乙酸乙酯)加合物 CAS No. 154090-43-4](/img/structure/B1149724.png)

双铑四[N-邻苯二甲酰基-(S)-叔亮氨酸酯]双(乙酸乙酯)加合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

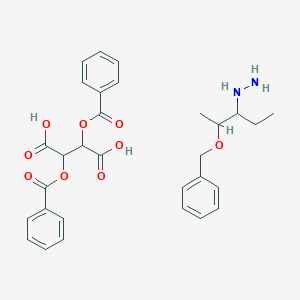

Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct is a useful research compound. Its molecular formula is C64H72N4O20Rh2 and its molecular weight is 1423.08. The purity is usually 95%.

BenchChem offers high-quality Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

不对称卡宾转化

该化合物已被用作α-重氮羰基化合物不对称卡宾转化的催化剂 {svg_1} {svg_2}. 该过程在过去十年中取得了显著进展 {svg_3}.

环丙烷化

该化合物已用于环丙烷化反应 {svg_4}. 这是一个化学反应,其中卡宾被转化为环丙烷。

C–H 插入

该化合物在分子内C–H插入反应中特别有效 {svg_5}. 这种类型的反应是通过将卡宾插入C–H键来形成碳氢键。

双分子内C–H插入

该化合物也已用于双分子内C–H插入反应 {svg_6}. 这是一个比C–H插入过程更复杂的形式,涉及两个插入。

对映异位选择性芳香族C–H插入

该化合物已用于对映异位选择性芳香族C–H插入 {svg_7}. 在这个过程中,优先选择性地转化分子中两个相同基团中的一个。

分子间1,3-偶极环加成

该化合物已用于通过生成酯-羰基叶立德的分子间1,3-偶极环加成 {svg_8}. 这种类型的有机反应是指将1,3-偶极体添加到偶极亲电子试剂中以形成五元环。

[2,3]-σ重排

该化合物已用于通过分子内形成烯丙基或炔丙基鎓盐叶立德的[2,3]-σ重排 {svg_9}. 这种类型的周环反应是指取代基从π体系的一部分移动到同一体系的另一部分。

手性双铑(II)羧酸盐的合成

该化合物已用于手性双铑(II)羧酸盐的合成 {svg_10}. 这些化合物包含N-邻苯二甲酰基-(S)-氨基酸作为桥联配体 {svg_11}.

作用机制

Target of Action

It is known that dirhodium complexes are often used as catalysts in various chemical reactions .

Mode of Action

Dirhodium complexes are generally known to act as catalysts in chemical reactions, facilitating the transformation of certain molecules into others .

Biochemical Pathways

As a catalyst, it likely plays a role in facilitating specific chemical reactions, but the exact pathways would depend on the reactants involved .

Pharmacokinetics

As a catalyst, it’s likely that its bioavailability and pharmacokinetics would depend on the specific context in which it’s used .

Result of Action

As a catalyst, it would facilitate specific chemical reactions, with the results depending on the reactants and conditions .

Action Environment

Like all catalysts, its effectiveness could potentially be influenced by factors such as temperature, ph, and the presence of other substances .

The exact details of its action would likely depend on the specific context in which it is used .

未来方向

生化分析

Biochemical Properties

Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct plays a crucial role in biochemical reactions, particularly in the catalysis of carbene transformations. It interacts with various enzymes and proteins, acting as a catalyst to enhance the reactivity and selectivity of these reactions. The compound’s chiral nature allows it to induce enantioselectivity, which is essential for producing optically pure compounds. The interactions between Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct and biomolecules are primarily based on coordination chemistry, where the dirhodium center binds to substrates and facilitates their transformation .

Cellular Effects

Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic activity can affect the production of reactive intermediates, which in turn can modulate signaling pathways and gene expression. Additionally, the compound’s ability to catalyze specific reactions can impact cellular metabolism by altering the flux of metabolic pathways. These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular function .

Molecular Mechanism

The molecular mechanism of Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct involves its interaction with substrates through coordination to the dirhodium center. This interaction facilitates the formation of reactive intermediates, such as carbenes, which can undergo various transformations. The compound’s chiral ligands play a vital role in inducing enantioselectivity, ensuring that the reactions produce optically pure products. The dirhodium center can also interact with enzymes, either inhibiting or activating them, depending on the specific reaction conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its catalytic activity may decrease over extended periods or under harsh conditions. Long-term studies have shown that the compound can maintain its catalytic properties for significant durations, although some degradation may occur, affecting its overall efficacy .

Dosage Effects in Animal Models

The effects of Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct in animal models vary with different dosages. At lower doses, the compound can effectively catalyze reactions without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential disruptions to normal cellular functions. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct is involved in various metabolic pathways, primarily through its role as a catalyst in carbene transformations. The compound interacts with enzymes and cofactors to facilitate these reactions, impacting metabolic flux and metabolite levels. Understanding these interactions is essential for elucidating the compound’s role in metabolic processes and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s distribution is crucial for its efficacy as a catalyst and its potential therapeutic applications .

Subcellular Localization

Dirhodium Tetrakis[N-phthaloyl-(S)-tert-leucinate] Bis(ethyl Acetate) Adduct exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its catalytic activity and its interactions with cellular biomolecules .

属性

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C14H15NO4.2Rh/c4*1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17;;/h4*4-7,10H,1-3H3,(H,18,19);;/q;;;;2*+2/p-4/t4*10-;;/m1111../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTSLZCQKKXVQL-MYHKTDPMSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)[C@@H](C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H56N4O16Rh2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1246.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154090-43-4 |

Source

|

| Record name | Rhodium, tetrakis[μ-[α-(1,1-dimethylethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetato-κO2:κO2′]]di-, (Rh-Rh), stereoisomer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154090-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149653.png)